Cariporide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cariporide and Cell Death

Studies have explored the potential of Cariporide in protecting cells from death caused by excitotoxicity. Excitotoxicity is a process where excessive stimulation of certain neurotransmitters leads to neuronal cell death. Research suggests Cariporide's ability to inhibit NHE might offer neuroprotective effects. In a study using an in vitro model of excitotoxic neuronal death, Cariporide demonstrated the ability to prevent necrotic cell death [].

Cariporide and Cardiovascular Research

Research has investigated Cariporide's potential role in mitigating damage caused by heart attacks. Studies suggest Cariporide might help limit infarct size, the area of tissue death following a heart attack. The mechanism behind this potential benefit is thought to involve the role of mitochondrial K-ATP channels [].

Cariporide is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a critical protein involved in the regulation of intracellular pH and sodium levels in various tissues, particularly in the myocardium. Its chemical structure is defined by the formula and a molar mass of approximately 283.35 g/mol. Cariporide has been investigated primarily for its potential cardioprotective effects during ischemia-reperfusion injury and more recently for its anticancer properties due to its ability to induce apoptosis in cancer cells by altering their pH dynamics .

Cariporide's cardioprotective effect stems from its ability to inhibit NHE1. During myocardial ischemia (reduced blood flow to the heart muscle), NHE1 activation leads to an influx of Na+ and disrupts calcium handling within the cells []. This can worsen cell death upon reperfusion (restoration of blood flow). Cariporide, by inhibiting NHE1, limits the early Na+ influx and protects heart cells from damage [].

In the context of cancer research, Cariporide's mechanism is still under investigation. It's believed to target NHE1, which is overexpressed in some cancer cells and contributes to their survival and resistance to chemotherapy []. By inhibiting NHE1, Cariporide may enhance the effectiveness of chemotherapeutic drugs [].

Cariporide functions by inhibiting the sodium-hydrogen exchange process, which typically involves the exchange of one sodium ion from the extracellular space for one hydrogen ion from the intracellular environment. This inhibition prevents sodium accumulation in cells during ischemic conditions, thereby reducing calcium overload through the sodium-calcium exchanger, which is activated by increased intracellular sodium levels. By doing so, cariporide mitigates cellular dysfunction and death associated with ischemia-reperfusion injury .

Cariporide has shown significant biological activity as an NHE1 inhibitor. Its primary mechanism involves preventing intracellular acidification during metabolic stress, which is particularly relevant in cancer cells that often exploit elevated pH levels for survival and proliferation. By inhibiting NHE1, cariporide leads to a decrease in intracellular pH, thereby promoting apoptosis in cancer cells and potentially overcoming drug resistance . Additionally, it has been noted for its cardioprotective effects during procedures such as percutaneous transluminal coronary angioplasty, where it aids myocardial recovery post-ischemia .

The synthesis of cariporide involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to produce the final compound. The detailed synthetic pathway can vary based on specific laboratory methods but generally includes steps such as:

- Formation of the sulfonamide group.

- Construction of the aromatic ring system.

- Introduction of functional groups through nucleophilic substitutions or coupling reactions.

These methods are designed to ensure high purity and yield of cariporide for research and potential therapeutic applications .

Cariporide has been explored for various applications:

- Cardioprotection: It is primarily studied for its role in protecting cardiac tissue during ischemia-reperfusion events, such as those occurring during heart surgeries or acute myocardial infarction.

- Cancer Therapy: Recent research has focused on its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells by modulating their pH levels and disrupting metabolic processes associated with malignancy .

- Overcoming Drug Resistance: Cariporide may also play a role in overcoming multidrug resistance in cancer therapy by altering the tumor microenvironment .

Interaction studies have indicated that cariporide can influence various pathways related to cell survival and death. It has been shown to interact with other cellular mechanisms that regulate pH balance, glycolysis, and apoptotic pathways. Notably, studies have highlighted its capacity to enhance the efficacy of certain chemotherapeutic agents when used in combination therapies, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Cariporide belongs to a class of compounds known as NHE inhibitors. Below are some similar compounds along with a comparison highlighting cariporide's uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Lisinopril | ACE inhibitor | Primarily used for hypertension; not NHE specific |

| Amiloride | Na+/K+ channel blocker | More general action on sodium channels |

| Sodium-Hydrogen Exchanger Inhibitors (e.g., EIPA) | Inhibit NHE activity | Less selective compared to cariporide |

| Sodium-Hydrogen Exchanger Inhibitor (e.g., 5-(N-Ethyl-N-isopropyl)amiloride) | Targets NHE1 specifically | Similar action but different structural properties |

Cariporide's selectivity for NHE1 makes it particularly valuable in both cardiovascular and oncological research contexts, distinguishing it from other compounds that may act on broader targets or different isoforms of sodium-hydrogen exchangers .

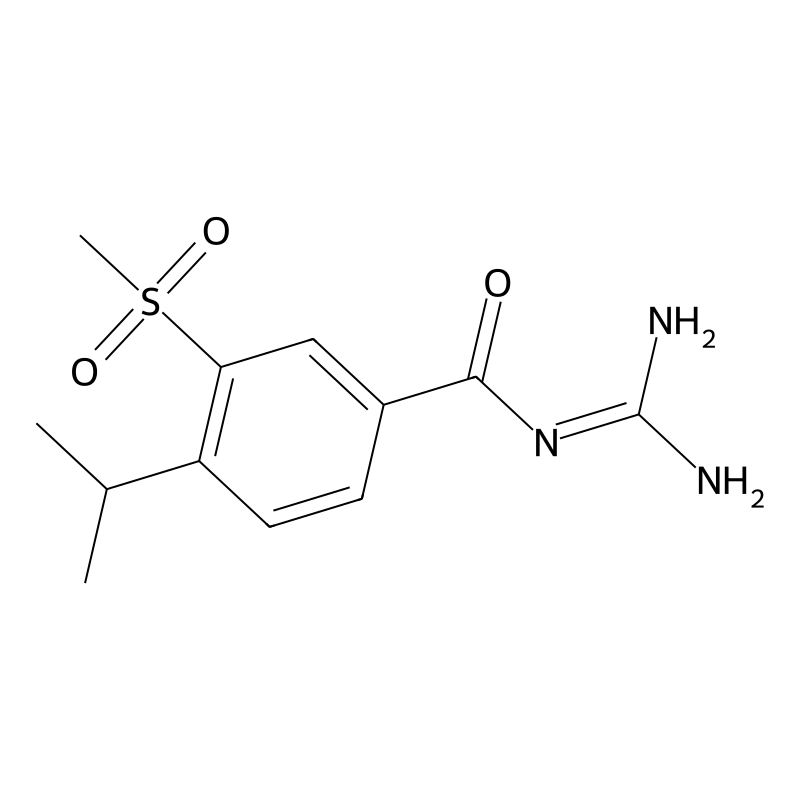

Cariporide, a benzoylguanidine derivative, is chemically designated as N-(diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide (IUPAC name). Its molecular formula is C₁₂H₁₇N₃O₃S, and it has a molecular weight of 283.35 g/mol. The compound’s structure features a planar benzamide core substituted with a methanesulfonyl group at the 3-position and an isopropyl group at the 4-position, linked to a guanidine moiety via a carbamimidoyl bridge.

The SMILES notation for Cariporide is CC(C)C1=C(S(C)(=O)=O)C=C(C(NC(N)=N)=O)C=C1, reflecting its aromatic backbone and functional groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS RN | 159138-80-4 (free base) |

| IUPAC Name | N-(diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide |

| InChI Key | IWXNYAIICFKCTM-UHFFFAOYSA-N |

Structural Features

The methanesulfonyl group at position 3 contributes to the molecule’s electron-withdrawing properties, while the isopropyl substituent at position 4 enhances lipophilicity. The guanidine group, a strong base (pKa ~6.8), facilitates hydrogen bonding and interactions with biological targets like the Sodium-Hydrogen Exchanger 1 (NHE1).

Synthesis Pathways and Key Intermediate Compounds

Cariporide is synthesized through multi-step routes involving aromatic substitution and functional group transformations. Two primary methods are documented:

Method 1: Benzene Ring Functionalization

- Starting Material: 4-Isopropylbenzoic acid

- Oxidation with sodium perborate yields 4-isopropylbenzaldehyde.

- Sulfonation: Treatment with chlorosulfonic acid introduces a chlorosulfonyl group at position 3.

- Reduction: Sodium sulfite reduces the sulfonyl chloride to a sulfinic acid, followed by alkylation with methyl bromide to form 4-isopropyl-3-(methylsulfonyl)benzoic acid.

- Cyclization: Reaction with guanidine produces the final benzoylguanidine structure.

Method 2: Iodination and Methanesulfonylation

- Iodination: 4-Isopropylbenzoic acid is iodinated at position 3 using iodine chloride or N-iodosuccinimide.

- Methanesulfonylation: The iodinated intermediate undergoes nucleophilic substitution with sodium methylsulfite to introduce the methanesulfonyl group.

- Peptide Coupling: Guanidine is coupled to the activated benzoyl chloride to form Cariporide.

Physicochemical Characteristics

Cariporide exhibits distinct physicochemical properties that influence its stability, solubility, and crystallographic behavior.

Solubility and Stability

- Solubility:

- Stability:

| Property | Value |

|---|---|

| logP | 2.1 ± 0.3 |

| Plasma Protein Binding | 89% ± 3% |

| Half-Life | 4.2 ± 0.8 hours |

Crystallography

While direct crystal structure data for Cariporide are limited, its mesylate salt (C₁₃H₂₁N₃O₆S₂) crystallizes in space group P21/n with lattice parameters:

| Parameter | Value | |

|---|---|---|

| a | 27.26430(14) Å | |

| b | 7.29241(1) Å | |

| c | 12.80879(4) Å | |

| β | 99.5963(2)° | |

| Volume (V) | 2511.038(8) ų |

The planar benzamide core facilitates stacking interactions in the crystal lattice, while hydrogen bonds involving the guanidine group stabilize the structure.

Inhibition of Sodium Hydrogen Exchanger Isoform 1

Cariporide demonstrates remarkable selectivity as a sodium hydrogen exchanger isoform 1 inhibitor, representing a significant advancement in the development of targeted antiporter modulators [1] [2] [3]. The compound functions as a potent benzoylguanidine derivative that specifically targets the sodium hydrogen exchanger isoform 1, which is ubiquitously expressed throughout mammalian cells and serves as the primary isoform responsible for intracellular pH regulation in cardiac tissue [1] [4] [5].

The molecular mechanism of sodium hydrogen exchanger isoform 1 inhibition by cariporide involves direct binding to the transporter protein, resulting in conformational changes that prevent the electroneutral exchange of one extracellular sodium ion for one intracellular proton [5]. Structural studies utilizing cryo-electron microscopy have revealed that cariporide binds to the outward-facing conformation of the sodium hydrogen exchanger isoform 1, effectively blocking the elevator-like conformational changes required for ion transport across the plasma membrane [5]. This binding mechanism demonstrates high specificity, with cariporide exhibiting an inhibitory concentration fifty nanomolar value of 30 nanomolar for sodium hydrogen exchanger isoform 1, compared to significantly higher concentrations required for inhibition of other sodium hydrogen exchanger isoforms [3].

The pharmacological selectivity of cariporide is particularly notable when compared to other sodium hydrogen exchanger inhibitors such as amiloride and 5-N-ethyl-N-isopropyl amiloride, which demonstrate non-specific inhibition across multiple sodium hydrogen exchanger isoforms [6] [3]. Cariporide exhibits a selectivity ratio of approximately 33,333:1 for sodium hydrogen exchanger isoform 1 over sodium hydrogen exchanger isoform 2, and maintains significant selectivity over sodium hydrogen exchanger isoform 3 with an inhibitory concentration fifty value of 3 micromolar [2] [3]. This remarkable selectivity profile minimizes off-target effects and enhances the therapeutic window for clinical applications.

Table 1: Sodium Hydrogen Exchanger Isoform Selectivity of Cariporide

| Compound | IC50 NHE1 (nM) | IC50 NHE2 (μM) | IC50 NHE3 (μM) | Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| Cariporide | 30 | >1000 | 3 | 33,333:1 | [3] |

| Eniporide | 4.5 | N/A | N/A | N/A | [3] |

| T-162559 | 0.96 | N/A | N/A | N/A | [3] |

| EIPA | 3000 | N/A | N/A | 1:1 | [7] |

| Amiloride | 3000 | N/A | N/A | 1:1 | [7] |

The inhibition of sodium hydrogen exchanger isoform 1 by cariporide results in the prevention of sodium influx during conditions of intracellular acidosis, which commonly occurs during myocardial ischemia and oxidative stress [1] [8] [4]. Under physiological conditions, sodium hydrogen exchanger isoform 1 remains relatively quiescent, but becomes activated in response to decreased intracellular pH, leading to enhanced sodium influx and subsequent calcium overload through the reversal of the sodium calcium exchanger [8] [4]. By blocking this pathway, cariporide effectively prevents the cascade of ionic imbalances that contribute to cellular dysfunction and death.

Role in Mitochondrial Proton Gradient Regulation

Cariporide exhibits significant effects on mitochondrial proton gradient regulation, representing a novel mechanism of action that extends beyond its primary target at the plasma membrane [9] [10] [11] [12]. Recent investigations have identified the presence of sodium hydrogen exchanger isoform 1 within mitochondrial membranes, designated as mitochondrial sodium hydrogen exchanger isoform 1, which plays a crucial role in maintaining mitochondrial matrix pH homeostasis and regulating mitochondrial function [12] [13] [14].

The mitochondrial effects of cariporide involve the preservation of the proton gradient across the inner mitochondrial membrane, which is essential for maintaining mitochondrial membrane potential and supporting oxidative phosphorylation [9] [10] [11]. During ischemic conditions or exposure to oxidative stress, mitochondrial sodium hydrogen exchanger isoform 1 becomes activated, leading to proton influx into the mitochondrial matrix and subsequent dissipation of the proton gradient [9] [12]. Cariporide treatment at concentrations of 7 micromolar significantly attenuates this mitochondrial matrix acidification, thereby preserving the electrochemical gradient necessary for adenosine triphosphate synthesis [9] [10].

Experimental evidence demonstrates that cariporide effectively delays adenosine triphosphate depletion during ischemic conditions by maintaining mitochondrial proton gradient integrity [9] [10]. In isolated cardiomyocytes subjected to simulated ischemia with sodium cyanide and deoxyglucose, cariporide treatment preserved mitochondrial adenosine triphosphate content for extended periods compared to control conditions [9]. This preservation of energetic status correlates directly with the maintenance of mitochondrial pH homeostasis and prevention of mitochondrial membrane potential dissipation [9] [10] [11].

Table 2: Mitochondrial Effects of Cariporide Treatment

| Parameter | Control Condition | Cariporide Treatment | Concentration (μM) | Reference |

|---|---|---|---|---|

| Mitochondrial Ca2+ Overload | Increased | Suppressed | 10 | [8] [15] [16] |

| Mitochondrial Membrane Potential | Decreased | Preserved | 7 | [8] [15] [11] |

| Mitochondrial pH | Acidified | Maintained | 7 | [9] [10] |

| ATP Depletion | Accelerated | Delayed | 7 | [9] [10] |

| MPTP Opening | Enhanced | Inhibited | 1 | [16] [12] |

The regulation of mitochondrial proton gradients by cariporide also involves modulation of the mitochondrial permeability transition pore, a large conductance channel that forms under pathological conditions and leads to mitochondrial swelling and cell death [16] [12] [13]. Cariporide treatment significantly reduces calcium-induced mitochondrial permeability transition pore opening, with effects comparable to those observed with cyclosporine A, a classical mitochondrial permeability transition pore inhibitor [13] [14]. This protective effect occurs through the maintenance of mitochondrial matrix alkalinity, which reduces the sensitivity of the mitochondrial permeability transition pore to calcium-induced opening [12] [13].

The mitochondrial protective effects of cariporide extend to the regulation of reactive oxygen species production, with treatment resulting in decreased mitochondrial superoxide generation during ischemia-reperfusion conditions [13]. This reduction in oxidative stress contributes to the overall preservation of mitochondrial function and cellular viability. Importantly, these mitochondrial effects of cariporide are maintained even in the presence of mitochondrial potassium channel blockers, indicating that the protective mechanisms operate independently of potassium channel-mediated pathways [11].

Modulation of Intracellular Calcium and pH Dynamics

Cariporide exerts profound effects on intracellular calcium and pH dynamics through its modulation of sodium hydrogen exchanger isoform 1 activity and subsequent effects on multiple ion transport systems [8] [15] [17] [6]. The compound's primary mechanism involves the prevention of sodium influx during periods of intracellular acidosis, which subsequently prevents the reversal of the sodium calcium exchanger and the associated calcium overload that characterizes ischemic injury [1] [8] [4].

Under normal physiological conditions, intracellular calcium concentrations are maintained at approximately 100 nanomolar, while intracellular pH remains within the range of 7.3 to 7.4 [17] [6]. During ischemic conditions or exposure to oxidative stress, activation of sodium hydrogen exchanger isoform 1 leads to significant sodium accumulation, with intracellular sodium concentrations increasing 2-4 fold above baseline levels [17]. This sodium accumulation drives the sodium calcium exchanger to operate in reverse mode, resulting in calcium influx and cytosolic calcium overload that can increase intracellular calcium concentrations by 2-3 fold [8] [15] [17].

Cariporide treatment effectively prevents these pathological changes in intracellular ion homeostasis [8] [15] [17]. At concentrations of 10 micromolar, cariporide remarkably suppresses both cytosolic sodium and calcium accumulation induced by oxidative stress [8] [15]. The compound demonstrates particular efficacy in maintaining intracellular calcium homeostasis, with treated cells showing preservation of baseline calcium levels even under conditions of severe oxidative challenge [8] [15] [17].

Table 3: Intracellular Calcium and pH Dynamics Under Cariporide Treatment

| Cellular Component | Baseline Value | Ischemia/Oxidative Stress | Cariporide Effect | Reference |

|---|---|---|---|---|

| Cytosolic [Ca2+] | 100 nM | Increased 2-3 fold | Normalized | [8] [15] [17] |

| Cytosolic [Na+] | 10-15 mM | Increased 2-4 fold | Prevented increase | [17] |

| Intracellular pH | 7.3-7.4 | Decreased to 6.8-7.0 | Maintained homeostasis | [17] [6] |

| Sarcoplasmic Reticulum Ca2+ | Normal | Decreased | Preserved | [17] |

| pH Recovery Rate | 0.1-0.2 pH/min | Enhanced | Blocked | [6] |

The pH regulatory effects of cariporide involve complex interactions with multiple cellular buffering systems and ion transport mechanisms [17] [6]. During intracellular acidification induced by techniques such as ammonium chloride pre-pulse or weak acid exposure, cariporide completely blocks the pH recovery response mediated by sodium hydrogen exchanger isoform 1 [17] [6]. This blockade results in sustained intracellular acidification that can be maintained for extended periods, demonstrating the critical role of sodium hydrogen exchanger isoform 1 in cellular pH homeostasis [6].

The modulation of intracellular calcium dynamics by cariporide extends beyond simple prevention of calcium overload to include effects on calcium signaling and excitation-contraction coupling [17]. In cardiac myocytes, cariporide treatment affects calcium transient amplitude in a sodium-dependent manner, with the compound preventing the enhancement of calcium transients that normally occurs during intracellular acidosis [17]. This effect correlates closely with the prevention of intracellular sodium accumulation, indicating that the calcium modulatory effects of cariporide are mediated primarily through its effects on sodium homeostasis [17].

Spatial analysis of calcium dynamics reveals that cariporide effects on intracellular calcium are mediated through rapid sodium diffusion throughout the cytoplasm, allowing for coordinated regulation of calcium release from the sarcoplasmic reticulum even when sodium hydrogen exchanger isoform 1 activation occurs in localized cellular regions [17]. This spatial coordination of calcium signaling demonstrates the systemic nature of cariporide's effects on cellular ion homeostasis and highlights the importance of sodium hydrogen exchanger isoform 1 in maintaining cellular ionic balance.

Table 4: Molecular Target Specificity Profile of Cariporide

| Target | Inhibition IC50 | Selectivity | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| NHE1 | 30 nM | High | Primary target | [2] [3] |

| NHE2 | >1000 μM | Low | Minimal | [2] [3] |

| NHE3 | 3 μM | Moderate | Secondary | [2] [3] |

| Na+/Ca2+ Exchanger | No effect | None | None | [3] |

| Na+/HCO3- Cotransporter | No effect | None | None | [3] |

| Na+/K+ ATPase | No effect | None | None | [4] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Verma V, Bali A, Singh N, Jaggi AS. Implications of sodium hydrogen exchangers in various brain diseases. J Basic Clin Physiol Pharmacol. 2015 Sep;26(5):417-26. doi: 10.1515/jbcpp-2014-0117. Review. PubMed PMID: 26020555.

3: Chang HB, Gao X, Nepomuceno R, Hu S, Sun D. Na(+)/H(+) exchanger in the regulation of platelet activation and paradoxical effects of cariporide. Exp Neurol. 2015 Oct;272:11-6. doi: 10.1016/j.expneurol.2014.12.023. Epub 2015 Jan 13. Review. PubMed PMID: 25595121; PubMed Central PMCID: PMC4500746.

4: Bartos JA, Debaty G, Matsuura T, Yannopoulos D. Post-conditioning to improve cardiopulmonary resuscitation. Curr Opin Crit Care. 2014 Jun;20(3):242-9. doi: 10.1097/MCC.0000000000000087. Review. PubMed PMID: 24751810.

5: Cohen MV, Downey JM. Combined cardioprotectant and antithrombotic actions of platelet P2Y12 receptor antagonists in acute coronary syndrome: just what the doctor ordered. J Cardiovasc Pharmacol Ther. 2014 Mar;19(2):179-90. doi: 10.1177/1074248413508465. Epub 2013 Dec 2. Review. PubMed PMID: 24298192.

6: Harguindey S, Arranz JL, Polo Orozco JD, Rauch C, Fais S, Cardone RA, Reshkin SJ. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. J Transl Med. 2013 Nov 6;11:282. doi: 10.1186/1479-5876-11-282. Review. PubMed PMID: 24195657; PubMed Central PMCID: PMC3826530.

7: Madonna R, De Caterina R. Sodium-hydrogen exchangers (NHE) in human cardiovascular diseases: interfering strategies and their therapeutic applications. Vascul Pharmacol. 2013 Nov-Dec;59(5-6):127-30. doi: 10.1016/j.vph.2013.10.001. Epub 2013 Oct 15. Review. PubMed PMID: 24140414.

8: Madonna R, Cevik C, Nasser M. Electrical plasticity and cardioprotection in myocardial ischemia--role of selective sodium channel blockers. Clin Cardiol. 2013 May;36(5):255-61. doi: 10.1002/clc.22113. Epub 2013 Mar 25. Review. PubMed PMID: 23529949.

9: Karmazyn M. NHE-1: still a viable therapeutic target. J Mol Cell Cardiol. 2013 Aug;61:77-82. doi: 10.1016/j.yjmcc.2013.02.006. Epub 2013 Feb 18. Review. PubMed PMID: 23429008.

10: Avkiran M, Cook AR, Cuello F. Targeting Na+/H+ exchanger regulation for cardiac protection: a RSKy approach? Curr Opin Pharmacol. 2008 Apr;8(2):133-40. doi: 10.1016/j.coph.2007.12.007. Epub 2008 Jan 28. Review. PubMed PMID: 18222727.

11: Saint DA. The role of the persistent Na(+) current during cardiac ischemia and hypoxia. J Cardiovasc Electrophysiol. 2006 May;17 Suppl 1:S96-S103. Review. PubMed PMID: 16686689.

12: Baartscheer A. Chronic inhibition of na(+)/h(+)-exchanger in the heart. Curr Vasc Pharmacol. 2006 Jan;4(1):23-9. Review. PubMed PMID: 16472174.

13: Lee C, Dhalla NS, Hryshko LV. Therapeutic potential of novel Na+-Ca2+ exchange inhibitors in attenuating ischemia-reperfusion injury. Can J Cardiol. 2005 May 1;21(6):509-16. Review. PubMed PMID: 15917880.

14: Moens AL, Claeys MJ, Timmermans JP, Vrints CJ. Myocardial ischemia/reperfusion-injury, a clinical view on a complex pathophysiological process. Int J Cardiol. 2005 Apr 20;100(2):179-90. Review. PubMed PMID: 15823623.

15: Pisarenko OI. [Na+/H+ exchange inhibitors: a new class of cardioprotectors]. Ross Fiziol Zh Im I M Sechenova. 2004 Sep;90(9):1103-12. Review. Russian. PubMed PMID: 15559784.

16: Reffelmann T, Kloner RA. Microvascular alterations after temporary coronary artery occlusion: the no-reflow phenomenon. J Cardiovasc Pharmacol Ther. 2004 Sep;9(3):163-72. Review. Erratum in: J Cardiovasc Pharmacol Ther. 2004 Dec;9(4):following 289. Reffemann, Thorsten [corrected to Reffelmann, Thorsten]. PubMed PMID: 15378136.

17: Bolli R, Becker L, Gross G, Mentzer R Jr, Balshaw D, Lathrop DA; NHLBI Working Group on the Translation of Therapies for Protecting the Heart from Ischemia. Myocardial protection at a crossroads: the need for translation into clinical therapy. Circ Res. 2004 Jul 23;95(2):125-34. Review. PubMed PMID: 15271864.

18: Kloner RA, Rezkalla SH. Cardiac protection during acute myocardial infarction: where do we stand in 2004? J Am Coll Cardiol. 2004 Jul 21;44(2):276-86. Review. PubMed PMID: 15261919.

19: Moukarbel GV, Ayoub CM, Abchee AB. Pharmacological therapy for myocardial reperfusion injury. Curr Opin Pharmacol. 2004 Apr;4(2):147-53. Review. PubMed PMID: 15063358.

20: Linz WJ, Busch AE. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling. Naunyn Schmiedebergs Arch Pharmacol. 2003 Oct;368(4):239-46. Epub 2003 Sep 19. Review. PubMed PMID: 14504689.